![molecular formula C11H13ClN2O2S B2497204 2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one CAS No. 852389-12-9](/img/structure/B2497204.png)
2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one" belongs to a class of compounds with potential pharmacological properties. These compounds, including various piperazine derivatives, are often explored for their biological activities and chemical properties. Piperazine cores, often substituted with different functional groups, play a crucial role in medicinal chemistry due to their versatility and range of interactions with biological targets.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the nucleophilic substitution reactions, microwave-assisted synthesis, and other conventional methods to introduce various substituents to the piperazine nucleus. For instance, microwave-assisted synthesis has been utilized for rapid generation of heteroaryl ether core structures in high yields (Williams et al., 2010). Another approach involves the reaction of thiophene-2-carbonyl chloride with 1,4-bis(3-aminopropyl)piperazine, showcasing methods to introduce thiophene moieties to the piperazine ring (Balaban et al., 2008).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those containing thiophene groups, has been characterized by various spectroscopic methods such as IR, NMR, and mass spectrometry, alongside X-ray crystallography. These studies reveal the complex interactions and conformations within the molecules, such as hydrogen bonding patterns and crystal packing (Şahin et al., 2012).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, highlighting their reactivity and the potential for further functionalization. Electrophilic substitutions, nucleophilic additions, and cyclocondensations are common reactions that modify the piperazine core, providing a pathway to a diverse array of chemical entities with varied biological activities. For example, electrochemical syntheses have been employed to generate new compounds through the oxidation of piperazine derivatives in the presence of nucleophiles (Amani & Nematollahi, 2012).
科学的研究の応用
DNA Binding and Fluorescent Staining
A study highlighted the synthetic dye Hoechst 33258, a compound structurally related to piperazine derivatives, known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Hoechst derivatives, including those with piperazine elements, have been widely used in fluorescent DNA staining for cell biology, chromosome analysis, and nuclear DNA content evaluation via flow cytometry. This indicates the significance of such compounds in research and diagnostic applications (Issar & Kakkar, 2013).
Arylpiperazine Derivatives and Metabolism
Arylpiperazine derivatives, which have reached clinical application stages for treating conditions like depression and psychosis, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation. These metabolites, which include 1-aryl-piperazines, are known for their varied effects on serotonin receptors, suggesting the broad pharmacological implications of these compounds (Caccia, 2007).
Piperazine Derivatives as Therapeutic Agents
A review of patents containing piperazine compounds revealed their significant therapeutic uses, such as antipsychotic, antihistamine, antianginal, and antidepressant activities. This demonstrates the flexibility and medicinal potential of the piperazine moiety in drug discovery and design, emphasizing the impact of substituent modification on pharmacokinetics and pharmacodynamics (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine serves as a crucial building block in developing potent anti-mycobacterial compounds, with several molecules displaying activity against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. This review elaborates on the design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, aiding in the development of safer, selective, and cost-effective treatments (Girase et al., 2020).
Safety And Hazards
特性
IUPAC Name |
2-chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIUKBLQTRCQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

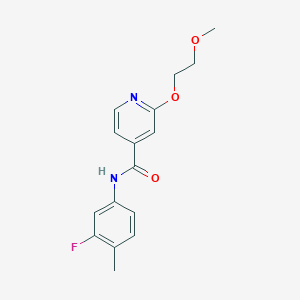
![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)
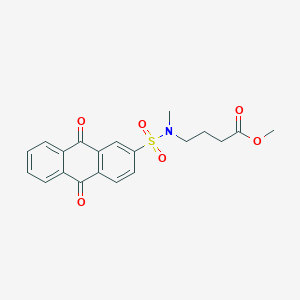
![2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2497125.png)
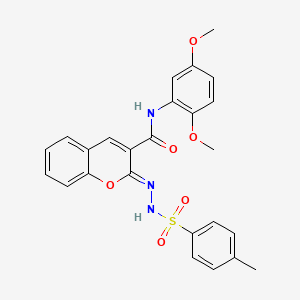
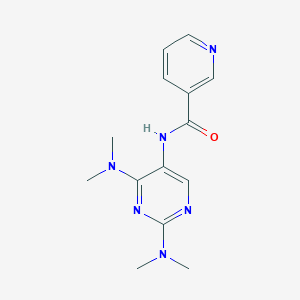
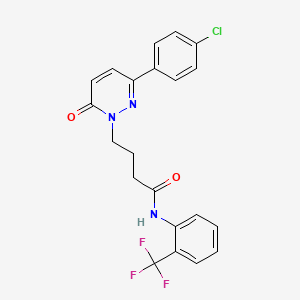
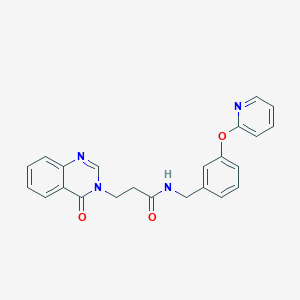
![[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate](/img/structure/B2497131.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/no-structure.png)
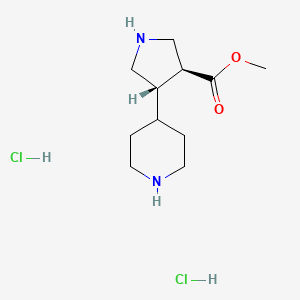
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2497143.png)